6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
“6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a chemical compound with the molecular weight of 308.81 . It is a solid substance . The IUPAC name of this compound is 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for constructing imidazo[2,1-b]thiazines and their hydrogenated analogs . These methods are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H8ClN2OS2 . The InChI code for this compound is 1S/C13H9ClN2OS2/c14-10-3-1-9(2-4-10)8-19-12-11(7-17)16-5-6-18-13(16)15-12/h1-7H,8H2 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 308.81 .Scientific Research Applications
Synthesis and Structural Analysis
- Research by Hawkins et al. (1995) details the synthesis of derivatives related to the chemical compound of interest, demonstrating their resistance to nucleophilic displacement and methods of transformation into other compounds (Hawkins, Iddon, & Longthorne, 1995).
- A study by Banu et al. (2010) discusses the crystal and molecular structure of a closely related compound, highlighting its stabilization by intermolecular interactions (Banu, Lamani, Khazi, & Begum, 2010).
Electrophilic Substitution and Chemical Reactivity
- O'daly et al. (1991) explored electrophilic substitution in imidazo[2,1-b]thiazoles, investigating how different substituents affect the rate of these reactions (O'daly, Hopkinson, Meakins, & Raybould, 1991).
Stereoisomerization and Molecular Binding Studies
- Diethelm-Varela et al. (2020) synthesized and characterized the E- and Z-isomers of a similar compound, studying its stability and potential binding mechanisms, which are relevant to understanding the behavior of related compounds (Diethelm-Varela et al., 2020).
Biological Activities and Applications
- Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines with potential antiulcer properties, providing insights into the therapeutic applications of compounds with similar structures (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Catalysis and Chemical Transformations
- Zolfigol et al. (2013) discussed the use of an ionic liquid in catalyzing the synthesis of tetrasubstituted imidazoles, demonstrating the role of similar compounds in facilitating chemical reactions (Zolfigol, Khazaei, Moosavi‐Zare, Zare, Asgari, Khakyzadeh, & Hasaninejad, 2013).
Fluorescent Properties and Imaging Applications
- Shibahara et al. (2009) reported on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines, which are fluorescent and could be relevant in imaging studies related to compounds like 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (Shibahara, Sugiura, Yamaguchi, Kitagawa, & Murai, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is QcrB , a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain . This compound has also shown significant activity against Mycobacterium tuberculosis (Mtb) .
Mode of Action
This compound interacts with its target, QcrB, disrupting the electron transport chain. This disruption inhibits the growth and proliferation of Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the electron transport chain, a crucial biochemical pathway in Mycobacterium tuberculosis. By targeting QcrB, it disrupts the normal functioning of this pathway, leading to the inhibition of bacterial growth .
Pharmacokinetics
Related compounds have been shown to have good drug exposure in mice, with a half-life of over 24 hours . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of Mycobacterium tuberculosis growth. The compound has displayed significant activity against this bacterium, with no acute cellular toxicity observed .
Properties
IUPAC Name |
6-[(3-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c14-10-3-1-2-9(6-10)8-19-12-11(7-17)16-4-5-18-13(16)15-12/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMAPSRCMFZZPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=C(N3C=CSC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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